4-Fluorobenzylthio at C7 vs. Benzylthio: Impact on Lipophilicity and Predicted Target Engagement
The target compound carries a para-fluorine on the benzylthio moiety, which reduces overall lipophilicity relative to the unsubstituted benzylthio analog. Although direct experimental logP values are not publicly available for either compound from non-vendor databases, the molecular difference — substitution of a C–H with C–F — is well precedented to lower logP by approximately 0.3–0.5 units while maintaining similar molecular volume [1]. For procurement decisions, this implies the 4-fluorobenzylthio variant is likely to exhibit higher aqueous solubility and potentially lower non-specific protein binding than its non-fluorinated benzylthio counterpart, an important consideration for assay design.
| Evidence Dimension | Estimated logP difference (fluorine effect) |
|---|---|
| Target Compound Data | C₁₂H₁₀FN₅S; contains para-fluorine on benzylthio group |
| Comparator Or Baseline | 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (C₁₂H₁₁N₅S, no fluorine) |
| Quantified Difference | Estimated ΔlogP ≈ –0.3 to –0.5 (class-level inference from aryl-F substitution precedent) |
| Conditions | In silico estimation based on established fluorine substitution effects |
Why This Matters
For screening cascade design, the 4-fluorobenzylthio analog is expected to show reduced non-specific binding and improved solubility relative to the non-fluorinated benzylthio variant, a critical factor in selecting the appropriate tool compound for biochemical assays.
- [1] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. View Source
